molecular formula C15H22ClN3O4S B2543096 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898654-13-2

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2543096
CAS No.: 898654-13-2
M. Wt: 375.87
InChI Key: YOIVXYLJQJKSPP-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H22ClN3O4S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, similar in structure to the compound , have been used as key intermediates in solid-phase synthesis. These applications include chemical transformations and the synthesis of privileged scaffolds, demonstrating the compound's versatility in creating diverse chemical entities. This approach has significant implications for medicinal chemistry and drug discovery, providing a pathway to novel therapeutic agents through efficient and versatile synthetic routes (Fülöpová & Soural, 2015).

Antifungal Activity

Research on novel azetidin-2-ones incorporating benzenesulfonamide moieties, akin to our compound of interest, has shown potent antifungal activity against Aspergillus niger & Aspergillus flavus. These studies highlight the potential of such compounds in addressing fungal infections, underscoring the importance of benzenesulfonamide derivatives in developing new antifungal therapies (Gupta & Halve, 2015).

Antitumor Activity

In the realm of cancer research, derivatives of benzenesulfonamide have been synthesized and evaluated for their antitumor activity. Notably, certain compounds have demonstrated remarkable activity and selectivity toward specific cancer cell lines, such as non-small cell lung cancer and melanoma. This underscores the therapeutic potential of benzenesulfonamide derivatives in oncology, offering promising avenues for the development of targeted cancer treatments (Sławiński & Brzozowski, 2006).

Cocrystal Architecture

The formation of cocrystals involving benzenesulfonamide derivatives has been studied, with findings indicating the role of hydrogen-bonding synthons in determining the architectural stability of these cocrystals. Such research provides valuable insights into the design and synthesis of novel cocrystal materials with potential applications in pharmaceuticals and materials science (Wzgarda-Raj et al., 2022).

Electronic Properties and Coordination Chemistry

The coordination chemistry of benzenesulfonamides has been expanded to include various transition metal complexes, revealing insights into their electronic properties. Studies in this area highlight the significance of these complexes in catalysis, material science, and potentially in medicinal applications, showcasing the broad utility of benzenesulfonamide derivatives in scientific research (Gole et al., 2021).

Safety and Hazards

This compound could potentially be hazardous. For example, 2,2,6,6-tetramethylpiperidine is classified as dangerous, with hazard statements including “H226 - Flammable liquid and vapor”, “H290 - May be corrosive to metals”, “H302 - Harmful if swallowed”, and "H314 - Causes severe skin burns and eye damage" .

Future Directions

The future research directions for this compound could include further studies on its mechanism of action, potential uses in medicine, and methods for its safe and efficient synthesis. For example, it could be used to synthesize benzamide derivatives as histone deacetylase inhibitors .

Mechanism of Action

Target of Action

The primary target of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound acts as a selective antagonist of PPARγ . It binds to PPARγ at Cys285, a conserved site among the three types of PPAR . This binding inhibits the activation of PPARγ, thereby affecting its downstream effects .

Biochemical Pathways

The action of this compound on PPARγ affects several biochemical pathways. For instance, it inhibits the differentiation of fat cells, a process regulated by PPARγ . It also suppresses the growth of human breast cancer cell lines (MCF7, MDA-MB-468, MDA-MB-231), indicating a PPARγ agonist property or a PPARγ-independent growth inhibitory mechanism .

Pharmacokinetics

It is soluble in dmso at 26mg/ml , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of fat cell differentiation and the suppression of growth in certain cancer cell lines . These effects are likely due to its antagonistic action on PPARγ .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability is maintained for up to 2 years from the date of purchase and its solutions in DMSO or ethanol can be stored at -20°C for up to 3 months . .

Properties

IUPAC Name

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)13-7-11(19(20)21)5-6-12(13)16/h5-7,10,17-18H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVXYLJQJKSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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